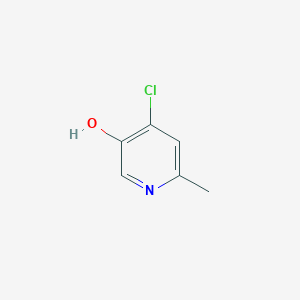

4-Chloro-5-hydroxy-2-methylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

1261811-68-0 |

|---|---|

Molecular Formula |

C6H6ClNO |

Molecular Weight |

143.57 g/mol |

IUPAC Name |

4-chloro-6-methylpyridin-3-ol |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3 |

InChI Key |

FHXPRNBMGUMEFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxy-2-methylpyridine, which predominantly exists in its tautomeric form as 4-Chloro-5-methyl-2-pyridone , is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a common motif in a variety of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The presence of a chlorine atom and a methyl group on the pyridone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity and potential as a drug candidate.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic data, and potential biological significance.

Chemical Properties and Data

The chemical properties of this compound are summarized below. Due to tautomerism, the compound is more accurately represented as 4-Chloro-5-methyl-2-pyridone.

| Property | Value | Reference |

| Chemical Name | 4-Chloro-5-methyl-2-pyridone | |

| Synonyms | This compound, 4-Chloro-5-methyl-1H-pyridin-2-one | |

| CAS Number | 1227592-83-7 | [1] |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not experimentally determined in searched literature. | |

| Boiling Point | Not experimentally determined in searched literature. | |

| Solubility | Expected to be soluble in polar organic solvents. |

Tautomerism

Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, exist in equilibrium with their pyridone tautomers. In the case of this compound, the equilibrium lies heavily towards the 4-Chloro-5-methyl-2-pyridone form. This is a general characteristic of 2-hydroxypyridines, where the lactam form is typically more stable than the lactim form, especially in the solid state and in polar solvents.[2]

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Chloro-5-methyl-2-pyridone was not found in the reviewed literature, general methods for the synthesis of substituted 2-pyridones can be adapted. A plausible synthetic route could involve the cyclization of an appropriate dicarbonyl compound with an amine, followed by chlorination.

A patent for the preparation of 2-chloro-5-methylpyridine describes a multi-step process starting from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone, which is subsequently halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (a tautomer of 5-methyl-2(1H)-pyridone).[3] Further chlorination at the 4-position would be required to obtain the target molecule.

General Experimental Workflow for Substituted 2-Pyridone Synthesis:

Caption: A generalized workflow for the synthesis of substituted 2-pyridones.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. For comparison, the ¹H NMR spectrum of 2-chloro-5-methylpyridine shows signals at δ 8.18 (d), 7.45 (dd), 7.13 (d), and 2.27 (s) ppm in CDCl₃.[4]

-

¹³C NMR: The spectrum will display signals for the six carbon atoms of the pyridone ring and the methyl group. The carbonyl carbon (C2) is expected to appear significantly downfield. For the parent 2-pyridone, the carbonyl carbon resonates at approximately 155.9 ppm in CD₃OD.[5]

Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-5-methyl-2-pyridone is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3400-3200 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. The exact position will be influenced by hydrogen bonding.

-

C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic ring.

-

C-Cl stretch: A band in the lower frequency region, typically around 800-600 cm⁻¹.

Biological Significance and Potential Signaling Pathways

The biological activities of 2-pyridone derivatives are diverse and well-documented.[4] They are known to act as inhibitors of various enzymes and receptors, and some have shown promise as anticancer, antiviral, and antibacterial agents. The specific biological activity of 4-Chloro-5-methyl-2-pyridone has not been extensively studied. However, based on the activities of structurally related compounds, it could potentially interact with a number of biological targets.

For instance, some substituted pyridones have been identified as inhibitors of bacterial phosphopantetheinyl transferase, an essential enzyme for bacterial viability.[6] Others have shown activity against the H5N1 and SARS-CoV-2 viruses.[7] The presence of the chloro and methyl groups will modulate the electronic and steric properties of the molecule, which in turn will determine its specific interactions with biological macromolecules.

A potential mechanism of action for a molecule like 4-Chloro-5-methyl-2-pyridone could involve its ability to act as a hydrogen bond donor and acceptor, allowing it to bind to the active sites of enzymes or receptors. The lipophilicity conferred by the methyl group and the electronic effects of the chlorine atom would play a crucial role in its transport across cell membranes and its interaction with target proteins.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical model of interaction with a cellular signaling pathway.

Conclusion

This compound, existing as its 4-Chloro-5-methyl-2-pyridone tautomer, represents a molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its chemical properties based on the well-established chemistry of substituted 2-pyridones. Further research is warranted to fully elucidate its synthesis, characterize its physicochemical properties, and explore its biological activities and potential therapeutic applications. The information presented here serves as a valuable resource for researchers and scientists embarking on studies involving this and related compounds.

References

- 1. 4-Chloro-5-methylpyridin-2-OL | C6H6ClNO | CID 72212897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Chloro-5-hydroxy-2-methylpyridine

Abstract

This technical guide addresses the chemical identity, structure, and available technical data for 4-Chloro-5-hydroxy-2-methylpyridine. An extensive search of chemical databases and scientific literature was conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals. The findings indicate that while several isomers of chloro-hydroxy-methylpyridine are well-documented, specific information regarding the this compound isomer is not available in public databases. This guide will detail the findings of the search and provide information on closely related, characterized isomers that may be of interest.

Chemical Identification and Structure Elucidation

A systematic search for "this compound" was performed across major chemical databases, including PubChem and commercial supplier catalogs. The objective was to identify its Chemical Abstracts Service (CAS) number and confirm its molecular structure.

The search did not yield a specific entry for this compound. This suggests that this particular isomer may not be a commercially available or well-characterized compound.

However, the search did identify several related isomers, including:

-

2-Chloro-5-hydroxy-4-methylpyridine:

-

CAS Number: 1227502-89-7

-

Synonym: 6-Chloro-4-methylpyridin-3-ol

-

-

4-Chloro-2-hydroxy-5-methylpyridine:

-

This compound is more accurately represented by its tautomeric form, 4-Chloro-5-methylpyridin-2(1H)-one .

-

CAS Number: 1227592-83-7

-

The absence of a dedicated CAS number for this compound is a strong indication of its limited availability and the scarcity of published research on its specific properties and applications.

Physicochemical Properties

Due to the lack of specific data for this compound, this section presents a comparative summary of the known properties of its closely related isomers. This information can serve as a preliminary reference for researchers interested in the potential characteristics of the target compound.

| Property | 2-Chloro-5-hydroxy-4-methylpyridine | 4-Chloro-5-methylpyridin-2(1H)-one |

| Molecular Formula | C₆H₆ClNO | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol | 143.57 g/mol |

| Appearance | No data available | No data available |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | No data available |

| Solubility | No data available | No data available |

Note: The lack of available data for these isomers further underscores the specialized nature of these compounds.

Synthesis and Experimental Protocols

While no specific synthesis protocols for this compound were found, literature searches provided general methodologies for the preparation of related substituted pyridines. These often involve multi-step syntheses starting from commercially available pyridine derivatives.

A general synthetic approach to a chloro-hydroxy-methylpyridine could theoretically involve:

-

Starting Material: A suitable commercially available methylpyridine derivative.

-

Chlorination: Introduction of a chlorine atom at the desired position using a chlorinating agent.

-

Hydroxylation: Introduction of a hydroxyl group. The specific reaction conditions would depend on the reactivity of the intermediate and the desired regioselectivity.

A patent for the preparation of 2-chloro-5-methylpyridine describes a process starting from the condensation of propionaldehyde and an acrylic ester to form 5-methyl-3,4-dihydro-2(1H)-pyridone.[1][2] This intermediate is then halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine, which is subsequently chlorinated to 2-chloro-5-methylpyridine.[1][2] Further specific chlorination at the 4-position and hydroxylation at the 5-position would require additional, non-documented synthetic steps.

The synthesis of 2-hydroxy-5-methylpyridine from 2-amino-5-methylpyridine via a diazotization reaction is a well-established procedure.[3]

It is crucial to note that the synthesis of a specific isomer like this compound would require careful planning of the synthetic route to ensure the correct placement of the substituents on the pyridine ring.

Logical Workflow for Isomer Identification

The process of identifying the correct chemical information for a specific isomer is critical in chemical research and development. The following diagram illustrates the logical workflow followed in the investigation of "this compound".

Caption: Logical workflow for the identification of this compound.

Conclusion

Based on an extensive review of available chemical literature and databases, "this compound" does not appear to be a well-characterized or commercially available compound. No specific CAS number, structural confirmation, or detailed technical data could be retrieved for this particular isomer.

For researchers and drug development professionals, it is recommended to focus on the available and characterized isomers, such as 2-Chloro-5-hydroxy-4-methylpyridine or 4-Chloro-5-methylpyridin-2(1H)-one, if their structural features are suitable for the intended application. Any research requiring the specific this compound isomer would likely necessitate a custom synthesis, for which a synthetic route would need to be developed and validated.

This guide highlights the importance of precise isomer identification in chemical and pharmaceutical research and provides a clear summary of the currently available information on this topic.

References

Spectroscopic Profile of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-hydroxy-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.8 - 8.2 | Singlet | 1H | H6 | The proton at position 6 is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effect of the electronegative nitrogen atom. |

| ~7.0 - 7.4 | Singlet | 1H | H3 | The proton at position 3 is also expected to be a singlet. Its chemical shift will be influenced by the adjacent methyl and chloro substituents. |

| ~5.0 - 6.0 | Broad Singlet | 1H | OH | The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly with solvent, concentration, and temperature. |

| ~2.3 - 2.6 | Singlet | 3H | CH₃ | The methyl protons at position 2 will appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155 - 160 | C5 | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~145 - 150 | C2 | The carbon with the methyl substituent will also be downfield. |

| ~140 - 145 | C6 | The carbon adjacent to the nitrogen is expected to have a downfield chemical shift. |

| ~125 - 130 | C4 | The carbon atom bonded to the chlorine atom will be deshielded. |

| ~120 - 125 | C3 | The chemical shift of this carbon is influenced by the adjacent substituents. |

| ~18 - 22 | CH₃ | The methyl carbon will have a characteristic upfield chemical shift. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (CH₃) |

| 1550 - 1620 | Strong | C=C and C=N ring stretching |

| 1400 - 1500 | Medium | C-H bending (CH₃) |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 1000 - 1100 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Chlorine) |

| 128/130 | Medium | [M - CH₃]⁺ |

| 115 | Medium | [M - CO]⁺ |

| 108 | Medium | [M - Cl]⁺ |

| 79 | Medium | [C₅H₄N]⁺ (Pyridine ring fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Synthesis of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 4-Chloro-5-hydroxy-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, one-pot synthesis in published literature, this guide outlines a multi-step approach involving the formation of a pyridine N-oxide intermediate to ensure regioselectivity during the critical chlorination step. The protocols described herein are based on established methodologies for analogous pyridine systems.

Overview of the Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available 2-amino-5-methylpyridine and proceeds through four key transformations:

-

Diazotization and Hydrolysis: Conversion of the starting amino-pyridine to its corresponding hydroxypyridine.

-

N-Oxide Formation: Oxidation of the pyridine nitrogen to activate the 4-position for subsequent functionalization.

-

Nitration: Regioselective introduction of a nitro group at the 4-position of the pyridine N-oxide.

-

Reduction of the Nitro Group and Introduction of the Chloro Substituent: Conversion of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the chloro group at the 4-position.

This strategic pathway is designed to overcome the challenges of direct chlorination of the 2-hydroxy-5-methylpyridine core, which could lead to a mixture of isomers.

Experimental Protocols and Data

Step 1: Synthesis of 2-Hydroxy-5-methylpyridine

The initial step involves the conversion of 2-amino-5-methylpyridine to 2-hydroxy-5-methylpyridine. This is a standard reaction involving diazotization of the amino group followed by hydrolysis.[1][2]

Experimental Protocol:

A solution of concentrated sulfuric acid (40 g) in water (150 mL) is prepared in a 500-mL two-necked, round-bottomed flask equipped with an internal thermometer and a magnetic stirrer. The solution is cooled to below 0°C in an acetone/ice bath. 2-Amino-5-methylpyridine (18.2 g, 168 mmol) is then added.[1] An aqueous solution of sodium nitrite (15.4 g, 223 mmol in 30 mL of H₂O) is added at a rate that maintains the reaction temperature between 0-5°C.[1] After the addition is complete, the mixture is stirred at 0°C for 45 minutes and then heated to 95°C for 15 minutes.[1] The reaction mixture is cooled to room temperature, and a 50% w/w aqueous sodium hydroxide solution is added to adjust the pH to 6.5-7.0.[1] The solution is then heated to 60°C and extracted with ethyl acetate (4 x 100 mL).[1] The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a pale-yellow solid. The crude product is purified by recrystallization from ethyl acetate to give 2-hydroxy-5-methylpyridine as white crystalline needles.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylpyridine | [1] |

| Reagents | Concentrated H₂SO₄, NaNO₂, NaOH | [1] |

| Solvent | Water, Ethyl Acetate | [1] |

| Reaction Temperature | 0-5°C, 95°C | [1] |

| Yield | ~61% | [1] |

Step 2: Synthesis of 2-Hydroxy-5-methylpyridine N-oxide

The pyridine nitrogen is oxidized to an N-oxide to facilitate electrophilic substitution at the 4-position.

Experimental Protocol:

A general procedure for the N-oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. In a flask, 2-hydroxy-5-methylpyridine is dissolved in a suitable solvent like dichloromethane or acetic acid. A slight excess of the oxidizing agent is added portion-wise while maintaining the temperature with an ice bath. The reaction is stirred until completion, monitored by TLC. The reaction mixture is then worked up by neutralizing the excess acid and extracting the product.

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methylpyridine |

| Reagents | m-CPBA or H₂O₂/Acetic Acid |

| Solvent | Dichloromethane or Acetic Acid |

| Reaction Temperature | 0-25°C |

Step 3: Nitration of 2-Hydroxy-5-methylpyridine N-oxide

The N-oxide is nitrated to introduce a nitro group at the 4-position. The N-oxide group directs the nitration to this position.

Experimental Protocol:

2-Hydroxy-5-methylpyridine N-oxide is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0°C). The mixture is stirred and allowed to warm to a specific temperature (e.g., 70°C) and held there for several hours. The reaction is then carefully quenched by pouring it onto ice. The precipitated product, 4-nitro-2-hydroxy-5-methylpyridine N-oxide, is collected by filtration, washed with water, and dried.

| Parameter | Value |

| Starting Material | 2-Hydroxy-5-methylpyridine N-oxide |

| Reagents | Concentrated H₂SO₄, Fuming HNO₃ |

| Reaction Temperature | 0-70°C |

Step 4: Synthesis of this compound

This final step involves a three-stage, one-pot process: deoxygenation of the N-oxide, reduction of the nitro group, and conversion of the resulting amino group to a chloro group.

Experimental Protocol:

The 4-nitro-2-hydroxy-5-methylpyridine N-oxide is first deoxygenated using a reducing agent like PCl₃. This is followed by the reduction of the nitro group to an amino group using a catalyst such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting 4-amino-2-hydroxy-5-methylpyridine is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in a strong acid (like HCl) at low temperature, and the resulting diazonium salt is then treated with a solution of copper(I) chloride to yield the final product, this compound.

| Parameter | Value |

| Starting Material | 4-Nitro-2-hydroxy-5-methylpyridine N-oxide |

| Reagents | PCl₃ (deoxygenation), Fe/Acetic Acid or H₂/Pd-C (reduction), NaNO₂/HCl, CuCl (Sandmeyer) |

| Reaction Temperature | Varies per stage (low for diazotization) |

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthetic route and the logical workflow.

References

Tautomerism in Chlorinated Hydroxypyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tautomeric equilibrium between hydroxypyridine and pyridone forms in chlorinated derivatives is a critical factor influencing their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These characteristics are paramount in drug design and development, where precise control over a molecule's behavior is essential for its efficacy and safety. This technical guide provides a comprehensive overview of the tautomerism in chlorinated hydroxypyridines, presenting key quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.

The Lactam-Lactim Tautomeric Equilibrium

Chlorinated hydroxypyridines exist in a dynamic equilibrium between two tautomeric forms: the lactim (hydroxypyridine) and the lactam (pyridone) form. This equilibrium is significantly influenced by the position of the chlorine substituent(s) on the pyridine ring and the nature of the solvent.[1][2][3][4] Generally, the equilibrium can be represented as follows:

Caption: General tautomeric equilibrium between the hydroxypyridine (lactim) and pyridone (lactam) forms.

The position of this equilibrium is a delicate balance of electronic and steric effects imparted by the chlorine atoms, as well as solvation effects.

Quantitative Data on Tautomeric Equilibrium

The tautomeric equilibrium constant (KT = [lactam]/[lactim]) and the acidity (pKa) are crucial parameters for characterizing the behavior of chlorinated hydroxypyridines. The following tables summarize available quantitative data for various chlorinated isomers.

Table 1: Tautomeric Equilibrium Constants (KT) of Chlorinated Hydroxypyridines

| Compound | Solvent | KT ([lactam]/[lactim]) | Reference |

| 6-Chloro-2-hydroxypyridine | D2O | 2.1 | [5] |

| 2-Hydroxypyridine (for comparison) | Cyclohexane | 1.7 | [6] |

Table 2: pKa Values of Chlorinated Hydroxypyridines

| Compound | pKa | Tautomer | Method | Reference |

| 4-Chloro-2-hydroxypyridine | 10.54 | Not specified | Predicted | [2][7] |

| 3-Chloro-4-hydroxypyridine | 3.77 | Not specified | Predicted |

Spectroscopic Data for Tautomer Characterization

NMR and UV-Vis spectroscopy are powerful tools for identifying and quantifying the different tautomers in solution.

Table 3: 1H NMR Chemical Shift Data (δ, ppm) for Chlorinated Pyridone Tautomers

Note: Specific data for chlorinated derivatives is sparse in the readily available literature. The following represents a general guide based on related structures.

| Proton | 3-Chloro-2-pyridone (Predicted) | 6-Chloro-2-pyridone (in CDCl3) |

| H3 | - | ~6.4 |

| H4 | ~7.3 | ~7.2 |

| H5 | ~6.3 | ~6.2 |

| H6 | ~7.5 | - |

| NH | 12-14 | 12-14 |

Table 4: UV-Vis Absorption Maxima (λmax, nm) for Chlorinated Hydroxypyridine Tautomers

Note: The λmax values are solvent-dependent and can vary. The following provides an indication of the expected absorption ranges.

| Compound | Tautomer | Solvent | λmax (nm) | Reference |

| 2-Hydroxypyridine | Lactim | Methanol | 226.2 | [8][9] |

| 2-Pyridone | Lactam | Methanol | 297.6 | [8][9] |

| 6-Chloro-2-pyridyl hydrazones | Not specified | Various organic | Varies | [10] |

Experimental Protocols

Determination of Tautomeric Ratio by 1H NMR Spectroscopy

This method relies on the integration of distinct signals corresponding to each tautomer in the 1H NMR spectrum.

Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the chlorinated hydroxypyridine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a known concentration (typically 5-10 mg/mL).

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum on a spectrometer with a sufficiently high field (e.g., 400 MHz or higher) to achieve good signal resolution.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify well-resolved signals that are unique to each tautomer. Protons on or adjacent to the tautomerizing group are often the most informative.

-

Integrate the selected signals for each tautomer.

-

Calculate the molar ratio of the tautomers by dividing the integral of the lactam form by the integral of the lactim form, taking into account the number of protons each signal represents.

-

KT = (Integrallactam / Number of protonslactam) / (Integrallactim / Number of protonslactim)

-

-

Caption: Workflow for determining the tautomeric ratio by 1H NMR spectroscopy.

Determination of Tautomeric Equilibrium by UV-Vis Spectrophotometry

This method is based on the principle that the two tautomers will have distinct UV-Vis absorption spectra.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the chlorinated hydroxypyridine of known concentration in a suitable solvent (e.g., ethanol, water, cyclohexane).

-

Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Use the pure solvent as a blank.

-

Identify the absorption maxima (λmax) for each tautomer. This may require comparison with spectra of "locked" derivatives (O-methylated for the lactim and N-methylated for the lactam).

-

-

Data Analysis:

-

If the absorption bands of the two tautomers are well-separated, the concentration of each can be determined using the Beer-Lambert law (A = εbc) at their respective λmax, provided the molar absorptivities (ε) are known.

-

If the bands overlap, deconvolution methods or analysis at multiple wavelengths can be employed.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentration of the lactam form to the lactim form.

-

References

- 1. What is Lactam Lactim Tautomerism? [vedantu.com]

- 2. Explain tautomerism in heterocycles | Filo [askfilo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. 2-Piridon - Vikipedi [tr.wikipedia.org]

- 10. cores.research.asu.edu [cores.research.asu.edu]

Physical and chemical properties of substituted pyridines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science, making a deep understanding of their characteristics essential for rational design and synthesis.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and illustrates important concepts and workflows.

Physical and Spectroscopic Properties

The physical properties of substituted pyridines are heavily influenced by the nature and position of their substituents. These properties, particularly acidity (pKa), lipophilicity (logP/logD), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile in drug development.

Acidity and Basicity (pKa)

Pyridine is a weak base with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[3] The sp2-hybridized nitrogen atom's lone pair of electrons does not participate in the aromatic π-system and is available for protonation.[3] The basicity is significantly altered by substituents:

-

Electron-donating groups (EDGs) such as alkyl and amino groups increase the electron density on the nitrogen atom, making the pyridine more basic (higher pKa). This effect is more pronounced for substituents at the 2- and 4-positions.[4]

-

Electron-withdrawing groups (EWGs) like nitro, cyano, and halo groups decrease the electron density, rendering the pyridine less basic (lower pKa).[5]

Table 1: pKa Values for Selected Monosubstituted Pyridines

| Substituent | Position | pKa of Conjugate Acid |

| -H (Pyridine) | - | 5.23[3][6] |

| -CH₃ (Picoline) | 2 | 5.97 |

| 3 | 5.68 | |

| 4 | 6.02 | |

| -NH₂ | 2 | 6.86 |

| 3 | 5.98 | |

| 4 | 9.17 | |

| -OH | 2 | 0.75[6] |

| 3 | 4.79[6] | |

| 4 | 3.20[6] | |

| -Cl | 2 | 0.72 |

| 3 | 2.84 | |

| 4 | 3.83 | |

| -CN | 2 | -0.26 |

| 3 | 1.45 | |

| 4 | 1.90 | |

| -NO₂ | 2 | -2.5 |

| 3 | 0.81 | |

| 4 | 1.61 |

Note: pKa values can vary slightly depending on the experimental conditions. Values are compiled from various sources and represent typical measurements.[5][6][7]

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for membrane permeability and overall drug disposition. It is commonly expressed as logP (the partition coefficient for the neutral species) or logD (the distribution coefficient at a specific pH, which accounts for both neutral and ionized forms).[8]

For basic compounds like pyridines, logD is pH-dependent. At a pH below the pKa, the pyridine will be protonated, increasing its aqueous solubility and lowering its logD value.[8] The logP of unsubstituted pyridine is approximately 0.65.[3] Substituents that increase lipophilicity (e.g., alkyl, aryl groups) will increase the logP value, while polar, ionizable groups (e.g., -COOH, -OH) will decrease it.[9][10]

Table 2: Lipophilicity Data for Selected Substituted Pyridines

| Compound | logP / logD₇.₄ | Notes |

| Pyridine | 0.65 (logP)[3] | Parent compound. |

| 2-(Methylthio)pyridine | 1.69 (logD₇.₄)[11] | Thioether increases lipophilicity. |

| 2-(Trifluoromethylthio)pyridine | 2.13 (logD₇.₄)[11] | Fluorination further increases lipophilicity. |

| 3-Aminopyridine | 0.29 (Calculated logP) | Amino group is polar. |

| 4-Phenylpyridine | 2.5 (Calculated logP) | Phenyl group significantly increases lipophilicity. |

| 3-Hydroxypyridine | 0.27 (Calculated logP) | Hydroxyl group is polar and H-bond donor. |

| Nicotinic Acid (3-COOH) | -0.63 (Calculated logP) | Carboxylic acid is highly polar. |

Note: Calculated logP values are estimations and can differ from experimental values. Experimental logD values are pH-dependent.[11][12]

Solubility

Pyridine itself is miscible with water due to hydrogen bonding between the nitrogen atom and water molecules.[3][13] The solubility of substituted pyridines in aqueous media is a function of their polarity, crystal lattice energy, and pKa. Generally, polar substituents that can engage in hydrogen bonding (-OH, -NH₂, -COOH) enhance water solubility, whereas nonpolar, lipophilic substituents (-CH₃, -Ph, long alkyl chains) decrease it.[14][15] For ionizable pyridines, solubility is lowest at their isoelectric point and increases significantly at pH values where the molecule is protonated.[16]

Spectroscopic Properties

-

¹H NMR Spectroscopy : In the ¹H NMR spectrum of pyridine, the protons are deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. The chemical shifts typically appear in the aromatic region, with the α-protons (C2, C6) being the most deshielded (δ ~8.5-8.7 ppm), followed by the γ-proton (C4, δ ~7.6-7.8 ppm) and the β-protons (C3, C5, δ ~7.2-7.4 ppm).[17][18]

-

¹³C NMR Spectroscopy : The carbon atoms in the pyridine ring also show distinct chemical shifts. The α-carbons (C2, C6) are the most deshielded (δ ~150 ppm), followed by the γ-carbon (C4, δ ~136 ppm) and the β-carbons (C3, C5, δ ~124 ppm).

-

Infrared (IR) Spectroscopy : Pyridine derivatives exhibit characteristic IR absorption bands. These include C-H stretching vibrations from the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.[19][20]

Chemical Properties and Reactivity

The reactivity of the pyridine ring is dictated by the electronegative nitrogen atom, which significantly influences the electron distribution in the aromatic system.[3]

Electrophilic Aromatic Substitution

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution compared to benzene.[3] The nitrogen atom withdraws electron density from the ring and becomes protonated or coordinates to the Lewis acid catalyst under typical reaction conditions, further deactivating the ring. When substitution does occur, it proceeds primarily at the C3 position, which is the most electron-rich carbon.[3] Direct nitration and Friedel-Crafts reactions are often sluggish and require harsh conditions.[3]

Nucleophilic Aromatic Substitution

Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the C2 and C4 positions.[3][21] These positions are electron-deficient due to the inductive and resonance effects of the nitrogen atom. Pyridines bearing a good leaving group (e.g., a halogen) at the 2- or 4-position readily undergo nucleophilic substitution via an addition-elimination mechanism (SₙAr).[22] A classic example is the Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide.

Reactions at the Nitrogen Atom

The lone pair on the nitrogen atom makes it a nucleophile and a base.

-

N-Alkylation : Pyridine reacts with alkyl halides to form N-alkylpyridinium salts.[3][23]

-

N-Oxidation : Reaction with peracids (e.g., m-CPBA) oxidizes the nitrogen to form a pyridine N-oxide.[3] This transformation alters the reactivity of the ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack.

Key Experimental Protocols

Accurate determination of physicochemical properties is paramount in research and drug development. Standardized protocols ensure data reproducibility.

Protocol: pKa Determination by ¹H NMR Spectroscopy

This method relies on monitoring the change in chemical shift of ring protons as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.[18][24]

Methodology:

-

Sample Preparation : Prepare a solution of the substituted pyridine (e.g., 5-10 mg) in D₂O (~0.7 mL) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylammonium chloride) if desired.

-

Initial pH Measurement : Measure the initial pD of the solution. Note: pD = pH meter reading + 0.4.

-

Titration : Adjust the pD of the solution by adding small aliquots of DCl or NaOD. After each addition, mix thoroughly and measure the pD.

-

NMR Spectrum Acquisition : Acquire a ¹H NMR spectrum at each pD point. A series of 10-15 spectra covering a pD range of ~2 units below to ~2 units above the expected pKa is recommended.[18]

-

Data Analysis :

-

Plot the chemical shift (δ) of a specific, well-resolved ring proton against the measured pD.

-

The resulting curve will be sigmoidal. The pKa is the pD value at the inflection point of the curve.

-

Alternatively, fit the data to the Henderson-Hasselbalch equation: δ_obs = (δ_B + δ_BH * 10^(pKa-pD)) / (1 + 10^(pKa-pD)), where δ_obs is the observed chemical shift, and δ_B and δ_BH are the shifts of the fully deprotonated and protonated forms, respectively.

-

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, reactivity, aromatic character and importance of Pyridine | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. acdlabs.com [acdlabs.com]

- 9. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyridine [chemeurope.com]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 23. brainly.com [brainly.com]

- 24. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

A Technical Guide to Chlorinated Pyridine Derivatives as Key Intermediates in Pharmaceutical Synthesis

Abstract: Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). While direct public data on "4-Chloro-5-hydroxy-2-methylpyridine" is limited, this guide focuses on closely related and industrially significant analogues, such as 4-Chloro-2,3-dimethylpyridine-N-oxide. These intermediates are crucial in the synthesis of proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and rabeprazole.[1][2] This document provides a comprehensive overview of the synthesis, properties, and applications of these key intermediates, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, tabulated physicochemical data, and workflow diagrams to elucidate the synthetic pathways.

Physicochemical and Spectral Data of Key Pyridine Intermediates

The following tables summarize the quantitative data for key pyridine intermediates involved in the synthesis pathways discussed in this guide. Sourcing high-purity intermediates is critical for the successful synthesis of APIs, as impurities can impact the efficacy and safety of the final drug product.[3]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Ref. |

| 5-Hydroxy-2-methylpyridine | 1121-78-4 | C₆H₇NO | 109.13 | 168-170 | Pale tan to brown powder | [4][5] |

| 2-Chloro-5-methylpyridine | 16013-39-3 | C₆H₆ClN | 127.57 | N/A | N/A | [3] |

| 2-Chloro-5-hydroxymethylpyridine | 21543-49-7 | C₆H₆ClNO | 143.57 | 51-54 | Solid | [6] |

| 2,3-Dimethyl-4-nitropyridine N-oxide | 37699-43-7 | C₇H₈N₂O₃ | 168.15 | 99-102 | Light yellow solid | [7][8] |

| 4-Chloro-2,3-dimethylpyridine N-oxide | 59886-90-7 | C₇H₈ClNO | 157.60 | N/A | N/A | [9][10] |

Synthesis of Key Intermediates

The synthesis of chlorinated pyridine-N-oxides is a multi-step process that begins with readily available lutidines. These pathways involve oxidation, nitration, and chlorination to install the necessary functional groups for subsequent coupling reactions.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

A crucial precursor, 2,3-Dimethyl-4-nitropyridine-N-oxide, is synthesized from 2,3-dimethylpyridine (2,3-lutidine). The process involves an initial N-oxidation followed by a nitration step. This intermediate is vital for producing pharmaceuticals like lansoprazole and rabeprazole.[1][2]

Step 1: Synthesis of 2,3-Lutidine-N-oxide

-

Charge a reaction vessel with 2,3-lutidine (10.72 g, 100 mmol), sodium pyrophosphate (3.30 g, 1 mmol), and water (10 mL).[11]

-

Heat the stirred mixture to 85°C.

-

Over 45 minutes, add 30% hydrogen peroxide (12.53 g, 110 mmol) dropwise.[11]

-

Increase the temperature to 90-100°C and maintain for 4 hours to ensure the reaction completes.[11]

-

Add a small amount of formaldehyde to decompose excess hydrogen peroxide.

-

Remove water via vacuum distillation to yield the crude 2,3-lutidine-N-oxide as a pale yellow liquid.[11]

Step 2: Nitration to 2,3-Dimethyl-4-nitropyridine-N-oxide

-

Dissolve the crude 2,3-lutidine-N-oxide (12.3 g) in 65 g of concentrated (98%) sulfuric acid.[1]

-

Prepare a nitrating mixture by dissolving potassium nitrate (10.11 g) in 60 g of concentrated (98%) sulfuric acid.[1]

-

Cool the 2,3-lutidine-N-oxide solution to a temperature between -10°C and 20°C.[12]

-

Slowly add the potassium nitrate solution dropwise to the cooled mixture.[12]

-

After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour.[1]

-

Monitor the reaction using HPLC until the starting material is fully consumed.[1]

-

Cool the mixture to room temperature, pour it into water, stir, and filter.

-

Extract the filtrate three times with dichloromethane.[1]

-

Combine the organic phases and concentrate under reduced pressure to obtain light yellow 2,3-dimethyl-4-nitropyridine-N-oxide.[1] This process typically yields a product with >99% purity and a yield of approximately 91%.[1]

Caption: Synthetic pathway from 2,3-Lutidine to the nitro-N-oxide intermediate.

Synthesis of 4-Chloro-2,3-dimethylpyridine-N-oxide

The nitro group of the precursor is subsequently replaced with a chlorine atom. This reaction is a critical step to produce the versatile chloro-intermediate used in nucleophilic substitution reactions for building more complex molecules.[9]

-

Combine 4-nitro-2,3-dimethylpyridine N-oxide (83.0 g, 0.49 mol), sodium chloride (90 g, 1.54 mol), benzyltributylammonium chloride (16.6 g), and 1350 mL of acetonitrile (CH₃CN) in a reaction flask.[13]

-

Add 180 mL of 36% aqueous hydrochloric acid (HCl).[13]

-

Heat the resulting suspension to reflux with stirring for 12 hours.[13]

-

After cooling, adjust the reaction mixture to pH 9 using a 20% sodium hydroxide (NaOH) solution (approx. 350 mL).[13]

-

Separate the organic phase. Add water to the aqueous phase until any precipitate dissolves completely.

-

Extract the aqueous phase with dichloromethane.[13]

-

Combine all organic phases and remove the solvent under reduced pressure to yield 4-Chloro-2,3-dimethylpyridine 1-oxide.[13] This protocol results in a high yield, typically around 98.5%.[13]

Caption: Workflow for the synthesis of 4-Chloro-2,3-dimethylpyridine N-oxide.

Application in Drug Development: The Synthesis of Omeprazole

4-Chloro-pyridine intermediates are instrumental in the synthesis of proton pump inhibitors. Omeprazole, a widely used drug for treating ulcers and acid reflux, is synthesized by coupling a substituted pyridine with a benzimidazole moiety.[14][15][16] The overall process involves the nucleophilic substitution of the chlorine atom on the pyridine ring.

General Synthesis Pathway

The synthesis of Omeprazole from its pyridine intermediate involves two main steps:

-

Thioether Formation: A chlorinated pyridine derivative, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is reacted with 2-mercapto-5-methoxybenzimidazole. This nucleophilic substitution reaction forms a thioether linkage between the two heterocyclic rings.[14][15]

-

Oxidation: The resulting thioether intermediate is then oxidized to a sulfoxide.[14] This final oxidation step yields omeprazole. Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are commonly used.[14] This method can produce omeprazole with a purity greater than 99% and yields over 90%.[15]

-

In a three-necked flask, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) by heating to 70-90°C.[14]

-

Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[14]

-

Cool the solution to below 10°C.

-

Separately, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in 100 mL of water.[14]

-

Slowly add the pyridine solution dropwise to the benzimidazole solution, maintaining the temperature.

-

Raise the temperature to 30°C and hold for 4 hours.[14]

-

Cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours.

-

Collect the resulting white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[14] The yield for this step is reported to be 96%.[14]

Caption: Core reaction pathway for the synthesis of Omeprazole.

Safety and Handling

Substituted pyridines and their N-oxide derivatives require careful handling in a laboratory setting. Based on available safety data for related compounds:

-

5-Hydroxy-2-methylpyridine: Is classified as corrosive and an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.[5]

-

2-Chloro-5-hydroxymethylpyridine: Is an irritant, causing skin and eye irritation, and may cause respiratory irritation.[6]

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

While "this compound" itself is not a widely documented chemical intermediate, its structural analogues like 4-Chloro-2,3-dimethylpyridine-N-oxide are of immense importance in the pharmaceutical industry. These compounds serve as versatile and indispensable building blocks for synthesizing a range of APIs, most notably the class of proton pump inhibitors. The synthetic routes outlined in this guide, from basic lutidines to complex final drug products, highlight the intricate and precise chemical manipulations required in modern drug development. A thorough understanding of these pathways, reaction conditions, and intermediates is essential for researchers and scientists working to innovate and produce life-saving medicines.

References

- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 5. 5-Hydroxy-2-methylpyridine 99 1121-78-4 [sigmaaldrich.com]

- 6. 2-Chloro-5-hydroxymethylpyridine 98 21543-49-7 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Chloro-2,3-dimethylpyridine N-oxide | 59886-90-7 | FC20007 [biosynth.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 13. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 14. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 15. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

The Pivotal Role of Pyridine Functionalization in Modulating Electronic Properties for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, make it a versatile platform for developing novel therapeutic agents and functional materials. Strategic functionalization of the pyridine nucleus allows for precise tuning of its electron density, thereby influencing its reactivity, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive overview of the electronic properties of functionalized pyridine rings, detailing key experimental protocols for their characterization and presenting quantitative data to aid in rational design strategies.

Understanding the Electronic Landscape of Functionalized Pyridines

The electronic nature of the pyridine ring is characterized by a degree of electron deficiency compared to benzene, a consequence of the nitrogen atom's inductive effect. This inherent property can be further modulated by the introduction of various functional groups at different positions on the ring. The electronic influence of these substituents is a critical determinant of the molecule's overall behavior.

Hammett Constants: Quantifying Substituent Effects

The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic systems. The Hammett constant (σ) for a given substituent reflects its electron-donating or electron-withdrawing nature. A positive σ value indicates an electron-withdrawing group, which decreases the electron density of the ring, while a negative σ value signifies an electron-donating group that increases the ring's electron density. These values are invaluable for predicting reaction rates and equilibrium constants.

| Substituent | Position | Hammett Constant (σ) | Reference |

| -NH2 | 4 | -0.66 | [1] |

| -OH | 4 | -0.37 | [1] |

| -OCH3 | 4 | -0.27 | [1] |

| -CH3 | 4 | -0.17 | [1] |

| -H | 4 | 0.00 | [1] |

| -F | 4 | 0.06 | [1] |

| -Cl | 4 | 0.23 | [1] |

| -Br | 4 | 0.23 | [1] |

| -I | 4 | 0.18 | [1] |

| -CF3 | 4 | 0.54 | [1] |

| -CN | 4 | 0.66 | [1] |

| -NO2 | 4 | 0.78 | [1] |

| -N(CH3)2 | 4 | -0.83 | [2] |

| -COOH | 4 | 0.45 | [3] |

| -COCH3 | 4 | 0.50 | [3] |

| -SO2CH3 | 4 | 0.72 | [3] |

Table 1: Hammett Constants (σp) for Selected Substituents on the Pyridine Ring. This table provides a selection of Hammett constants for various functional groups at the 4-position of the pyridine ring, illustrating their electron-donating or electron-withdrawing strength.

pKa Values: A Measure of Basicity and Reactivity

The basicity of the pyridine nitrogen is a key electronic property that is highly sensitive to the nature of the substituents on the ring. The pKa of the conjugate acid (pyridinium ion) is a direct measure of this basicity. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa value. Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, leading to lower basicity and a lower pKa.[4] This property is crucial in drug development as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.[5]

| Substituent | Position | pKa | Reference |

| 4-N(CH3)2 | 4 | 9.70 | [6] |

| 4-NH2 | 4 | 9.11 | [6] |

| 4-OCH3 | 4 | 6.58 | [6] |

| 4-CH3 | 4 | 6.03 | [6] |

| H | - | 5.25 | [6] |

| 4-Cl | 4 | 3.83 | [6] |

| 4-Br | 4 | 3.81 | [6] |

| 4-CN | 4 | 1.90 | [6] |

| 3-CH3 | 3 | 5.68 | [6] |

| 3-NH2 | 3 | 5.98 | [6] |

| 3-Cl | 3 | 2.84 | [6] |

| 3-NO2 | 3 | 0.81 | [6] |

| 2-CH3 | 2 | 5.97 | [6] |

| 2-NH2 | 2 | 6.86 | [6] |

| 2-Cl | 2 | 0.72 | [6] |

Table 2: pKa Values of Substituted Pyridines. This table presents the pKa values for a variety of monosubstituted pyridines, highlighting the influence of substituent identity and position on the basicity of the pyridine nitrogen.

Experimental Protocols for Characterization

The electronic properties of functionalized pyridine rings are elucidated through a combination of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei. For functionalized pyridines, ¹H and ¹³C NMR are routinely used to characterize their structure and electronic properties.[7] The chemical shifts of the ring protons and carbons are sensitive to the electron density, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the functionalized pyridine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

-

Data Analysis:

-

Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, coupling patterns (for ¹H NMR), and integration.

-

Compare the chemical shifts of the pyridine ring protons and carbons to those of unsubstituted pyridine to assess the electronic effect of the substituent.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[8] For functionalized pyridines, CV can provide information about their oxidation and reduction potentials, which are directly related to their electronic structure.[9] Electron-donating substituents make the pyridine ring easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative potential).

Experimental Protocol for Cyclic Voltammetry:

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[10]

-

Add a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) to the cell.

-

-

Sample Preparation: Dissolve the functionalized pyridine derivative in the electrolyte solution at a known concentration (typically in the millimolar range).

-

Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Instrument Setup:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammogram, including the initial and final potentials, the vertex potentials, and the scan rate. The potential window should be chosen to encompass the redox events of interest.

-

-

Data Acquisition:

-

Run the cyclic voltammetry experiment, scanning the potential from the initial value to the first vertex, then to the second vertex, and back to the initial potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Analyze the cyclic voltammogram to determine the peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc).

-

Calculate the half-wave potential (E₁/₂) as the average of Epa and Epc for reversible or quasi-reversible processes. This value provides a measure of the formal reduction potential.

-

Compare the E₁/₂ values for different functionalized pyridines to assess the electronic effects of the substituents on their redox properties.

-

pKa Determination

The pKa of a functionalized pyridine can be determined experimentally using various methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: Prepare a solution of the functionalized pyridine of known concentration in deionized water or a suitable co-solvent system if the compound has low aqueous solubility.

-

Titration Setup:

-

Place the solution in a thermostatted beaker with a magnetic stirrer.

-

Calibrate a pH electrode using standard buffer solutions and immerse it in the sample solution.

-

Use a calibrated burette to add a standard solution of a strong acid (e.g., HCl) in small, precise increments.

-

-

Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

Determine the equivalence point from the titration curve (the point of maximum slope).

-

The pKa is equal to the pH at the half-equivalence point. Alternatively, the pKa can be determined by fitting the titration data to the Henderson-Hasselbalch equation.

-

Signaling Pathways and Experimental Workflows

Functionalized pyridines are integral to many biological processes and experimental workflows, particularly in drug discovery where they often act as enzyme inhibitors.[11] The electronic properties of the pyridine ring are critical for its interaction with the active site of an enzyme.

Enzyme Inhibition Pathway

The following diagram illustrates a generalized pathway of competitive enzyme inhibition by a functionalized pyridine derivative. In this model, the inhibitor competes with the native substrate for binding to the active site of the enzyme. The electronic properties of the functionalized pyridine, governed by its substituents, will dictate the strength and nature of its interactions (e.g., hydrogen bonding, π-stacking) with the amino acid residues in the active site, thereby determining its inhibitory potency.

Caption: Generalized scheme of competitive enzyme inhibition by a functionalized pyridine.

Experimental Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram outlines a typical workflow for a structure-activity relationship (SAR) study of functionalized pyridine derivatives, a common practice in drug discovery to optimize the properties of a lead compound.

References

- 1. "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constant" by Frank L. Setliff, Nikhil G. Soman et al. [scholarworks.uark.edu]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

The Privileged Scaffold of 4-Chloro-5-hydroxy-2-methylpyridine: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is of paramount importance. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as a fertile starting point for the design of novel therapeutic agents. The pyridine ring and its derivatives are quintessential examples of such scaffolds, found at the core of numerous approved drugs.[1][2][3] This technical guide focuses on a specific, yet underexplored, pyridine derivative: 4-Chloro-5-hydroxy-2-methylpyridine .

While direct literature on this exact scaffold is limited, its structural motifs—a substituted 2-hydroxypyridine core—are prevalent in a wide array of biologically active compounds, particularly as kinase inhibitors and antiviral agents.[3][4] This document will, therefore, provide a comprehensive overview of the core's chemical properties, plausible synthetic routes, and its potential as a privileged scaffold in drug discovery, drawing upon data from structurally related and well-documented analogues. The information presented herein is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this promising chemical entity.

Physicochemical Properties and Tautomerism

This compound (CAS No. 1227502-89-7) possesses the molecular formula C₆H₆ClNO.[5] A critical aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form (4-chloro-5-hydroxy-2-methylpyridin-2(1H)-one).[6]

The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, whereas in polar, protic solvents like water and alcohols, the 2-pyridone form predominates.[6][7] Spectroscopic analysis, including NMR and IR, is crucial for characterizing the tautomeric state of this scaffold and its derivatives in different media.[7][8] This tautomerism has significant implications for drug design, as it influences hydrogen bonding patterns and overall molecular shape, which are critical for target binding.

Synthesis of the Core Scaffold

One possible forward synthesis is outlined below:

The this compound Scaffold in Medicinal Chemistry

The 2-hydroxypyridine (or 2-pyridone) moiety is a well-established privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[3][4]

As a Kinase Inhibitor Scaffold

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][12][13] The 2-hydroxypyridine scaffold can act as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The nitrogen atom and the adjacent hydroxyl/carbonyl group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.

The chlorine and methyl substituents on the pyridine ring of this compound provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related pyridine and pyrimidine-based kinase inhibitors have demonstrated that modifications at these positions can significantly impact biological activity.[14][15]

Many pyridine-based kinase inhibitors target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.[16][17]

As an Antiviral Scaffold

The pyridine nucleus is also a common feature in many antiviral agents.[3][18] Derivatives of this scaffold have shown activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[3][19] The mechanism of action for pyridine-based antivirals can be diverse, ranging from inhibition of viral enzymes like polymerases and proteases to interference with viral entry or replication processes.

The this compound scaffold, with its potential for diverse functionalization, represents a promising starting point for the development of novel antiviral therapeutics.

Quantitative Data of Structurally Related Compounds

To illustrate the potential potency of compounds derived from a 2-hydroxypyridine scaffold, the following table summarizes the biological activity of some representative kinase inhibitors and antiviral agents containing related pyridine or pyridinone cores. It is important to note that these are not derivatives of this compound itself, but they provide a strong rationale for its investigation.

| Compound Class | Target | Scaffold Type | IC₅₀ / EC₅₀ | Reference |

| Pyridinone Derivative | HPK1 Kinase | 2-substituted-pyridin-4-yl | 1.22 nM | [20] |

| Quinoxaline Derivative | c-Met Kinase | 4-phenoxypyridine | 1.91 nM | [15] |

| Imidazole Derivative | ALK5 Kinase | 4(5)-(6-alkylpyridin-2-yl)imidazole | 12 nM | [21] |

| Furo[3,4-c]pyridin-3(1H)-one | Influenza A/H1N1 | 4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one | 5.0 µM | [19] |

| Epoxybenzooxocinopyridine | SARS-CoV-2 | Epoxybenzooxocino[4,3-b]pyridine | 2.23 µg/µL | [22] |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of novel compounds are crucial for reproducibility and further development. Below are generalized protocols that can be adapted for the synthesis and screening of derivatives of this compound.

General Procedure for the Synthesis of 2-Hydroxypyridine Derivatives

This protocol is based on the synthesis of 2-hydroxy-5-methylpyridine.[10]

-

Diazotization: To a cooled (0-5 °C) solution of an appropriate 2-amino-5-methylpyridine derivative in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Hydrolysis: The reaction mixture is stirred at low temperature for a specified time and then heated to facilitate the hydrolysis of the diazonium salt to the corresponding 2-hydroxypyridine.

-

Work-up and Purification: The reaction mixture is cooled and neutralized. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

General Kinase Inhibition Assay Protocol

This protocol outlines a typical in vitro kinase assay.[23]

-

Assay Components: The assay is typically performed in a microplate format and includes the kinase enzyme, a substrate (peptide or protein), ATP, and the test compound at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30 °C) for a set period.

-

Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).

-

Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

General Antiviral Assay Protocol (Plaque Reduction Assay)

This is a standard method to determine the antiviral activity of a compound.[22]

-

Cell Seeding: A monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) is grown in a multi-well plate.

-

Infection: The cell monolayer is infected with a known amount of virus.

-

Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.

Conclusion

The this compound scaffold, while not extensively studied, holds considerable promise as a privileged core for the development of novel therapeutic agents. Its structural similarity to the 2-hydroxypyridine and 2-pyridone moieties found in numerous successful kinase inhibitors and antiviral compounds provides a strong rationale for its exploration. The presence of versatile handles for chemical modification allows for the fine-tuning of its biological activity and pharmacokinetic properties. This technical guide has provided a foundational overview of its chemistry, potential synthetic pathways, and likely applications in medicinal chemistry. It is hoped that this document will stimulate further research into this promising scaffold and unlock its full therapeutic potential.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. 2024.sci-hub.red [2024.sci-hub.red]

- 8. jst-ud.vn [jst-ud.vn]

- 9. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 13. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of PTPs by H(2)O(2) regulates the activation of distinct MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 19. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Products Containing Pyyridine Ring Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural products containing pyridine ring structures, covering their classification, sources, biosynthesis, and diverse biological activities. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key biological pathways and experimental workflows.

Introduction to Pyridine-Containing Natural Products